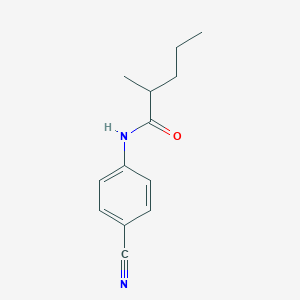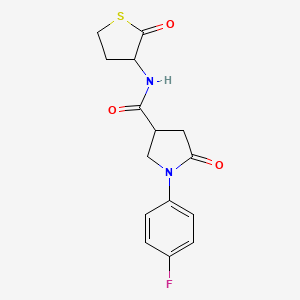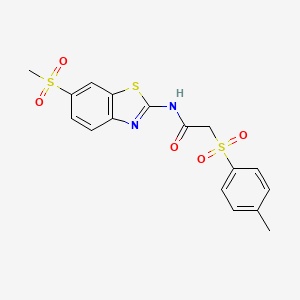![molecular formula C17H18FNOS B11169565 N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B11169565.png)
N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide is an organic compound with the molecular formula C17H18FNOS. This compound is characterized by the presence of a fluorophenyl group and a phenylsulfanyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide typically involves the reaction of 4-fluorophenylethylamine with 3-(phenylsulfanyl)propanoic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the phenylsulfanyl group contributes to its stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-3-(phenylsulfanyl)propanamide
- N-[2-(4-bromophenyl)ethyl]-3-(phenylsulfanyl)propanamide
- N-[2-(4-methylphenyl)ethyl]-3-(phenylsulfanyl)propanamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H18FNOS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H18FNOS/c18-15-8-6-14(7-9-15)10-12-19-17(20)11-13-21-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20) |
InChI Key |
XADPKDMYQVGNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11169484.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B11169488.png)
![Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B11169494.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169505.png)



![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169528.png)


![1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11169546.png)
![N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169549.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B11169557.png)
